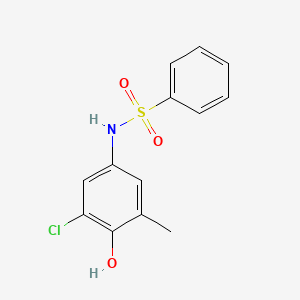
1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-(2-pyridinylmethyl)piperazine (INPP) is a chemical compound that has been widely studied for its potential applications in scientific research. INPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives as Receptor Antagonists
Piperazine derivatives have been explored for their potential as receptor antagonists, particularly in the context of adenosine A2a receptors and dopamine receptors. These studies indicate the utility of piperazine structures in developing therapeutic agents for conditions such as Parkinson's disease and psychosis. The research demonstrates the synthesis and pharmacological evaluation of piperazine derivatives, highlighting their receptor affinity and selectivity, which could inform the development of novel therapeutics with improved efficacy and safety profiles (Vu et al., 2004; Möller et al., 2017).
Enhancing Mass Spectrometry Analysis
The application of piperazine-based derivatives for the derivatization of carboxyl groups on peptides has shown to significantly improve ionization efficiency in mass spectrometry analysis. This method enhances the detection and identification of peptides, which is crucial for proteome analysis and the study of protein interactions and functions (Qiao et al., 2011).
Cocrystallization and Drug Development
Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drugs highlights the potential of piperazine derivatives in drug formulation. These studies provide insights into the molecular interactions and structural considerations necessary for the design of more effective drug delivery systems, potentially enhancing the therapeutic efficacy and stability of antitubercular medications (Prasad et al., 2015).
Metabolic Studies and Drug Design
Metabolic studies of psychoactive drug metabolites, including those involving piperazine derivatives, shed light on the enzymes responsible for their biotransformation. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs, aiding in the design of compounds with favorable metabolic profiles and reduced risk of adverse effects (Raghavan et al., 2005).
Synthesis and Docking Studies
The synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives underscore the importance of structural design in medicinal chemistry. These studies contribute to the identification of compounds with potential therapeutic applications, providing a foundation for the development of novel drugs with specific binding affinities and functional activities (Balaraju et al., 2019).
Eigenschaften
IUPAC Name |
pyridin-4-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(14-4-7-17-8-5-14)20-11-9-19(10-12-20)13-15-3-1-2-6-18-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWBSUSMPKQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

